N1-Cyclopropyl Substitution Confers Superior Metabolic Stability Over N1-Methyl Analogs
The N1-cyclopropyl group in 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is a well-established strategy for improving metabolic stability by sterically shielding the adjacent amine from oxidative metabolism, particularly by cytochrome P450 enzymes [1]. In contrast, an N1-methyl analog, a common comparator in pyrrolidine libraries, would exhibit higher intrinsic clearance due to unhindered access for N-dealkylation [1]. While direct microsomal stability data for this exact compound is not publicly available, class-level inference from aminopyrrolidine SAR studies indicates this modification is crucial for achieving sufficient metabolic stability for in vivo CNS studies [1].
| Evidence Dimension | Predicted metabolic stability (intrinsic clearance in human liver microsomes) |
|---|---|
| Target Compound Data | Inferred low intrinsic clearance due to N1-cyclopropyl steric shielding [1] |
| Comparator Or Baseline | N1-Methyl analog: predicted high intrinsic clearance due to facile N-dealkylation [1] |
| Quantified Difference | Not applicable (qualitative inference from class SAR) [1] |
| Conditions | Inference based on aminopyrrolidine SAR from U.S. Patent 8,044,068 |
Why This Matters
For procurement, prioritizing compounds with metabolically stable motifs reduces the risk of selecting a lead that fails in vivo due to rapid clearance, saving significant drug discovery costs.
- [1] Okubo, T., Kumagai, T., Ishii, T., et al. (2011). Aminopyrrolidine compound. U.S. Patent No. 8,044,068. Taisho Pharmaceutical Co., Ltd & Nissan Chemical Industries, Ltd. View Source
